molecular formula C17H18ClN3O2 B269048 N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide

N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide

Cat. No. B269048
M. Wt: 331.8 g/mol
InChI Key: UYHNMXVPYOINEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide, also known as MLN4924, is a small molecule inhibitor that has been studied extensively in recent years due to its potential as a cancer therapy. MLN4924 has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), leading to the accumulation of NEDD8-conjugated proteins and subsequent cell death in cancer cells. In

Mechanism of Action

N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide inhibits the activity of NAE, leading to the accumulation of NEDD8-conjugated proteins. This accumulation of NEDD8-conjugated proteins leads to the activation of the cullin-RING E3 ubiquitin ligase complex, which targets proteins for degradation by the proteasome. This leads to cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the activity of NAE, this compound has been shown to induce DNA damage and inhibit DNA repair mechanisms. This compound has also been shown to induce apoptosis in cancer cells, and to inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide in lab experiments is its specificity for NAE, which allows for the study of the effects of NEDD8-conjugated protein accumulation on cancer cell growth and survival. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide. One area of research is the development of combination therapies that include this compound, as it has been shown to enhance the efficacy of other cancer therapies. Another area of research is the identification of biomarkers that can predict response to this compound, as this could help to identify patients who are most likely to benefit from treatment. Finally, the development of more potent and less toxic NAE inhibitors is an area of ongoing research.

Synthesis Methods

The synthesis of N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide involves several steps, including the reaction of 4-chloroaniline with phosgene to form 4-chloroanilinoyl chloride, which is then reacted with 4-aminophenylacetic acid to form this compound. The final product is purified using chromatography and recrystallization.

Scientific Research Applications

N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide has been extensively studied in preclinical models of cancer, and has shown promising results as a potential cancer therapy. This compound has been shown to inhibit the growth of a variety of cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, this compound has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.

properties

Molecular Formula

C17H18ClN3O2

Molecular Weight

331.8 g/mol

IUPAC Name

N-[4-[(4-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide

InChI

InChI=1S/C17H18ClN3O2/c1-11(2)16(22)19-13-7-9-15(10-8-13)21-17(23)20-14-5-3-12(18)4-6-14/h3-11H,1-2H3,(H,19,22)(H2,20,21,23)

InChI Key

UYHNMXVPYOINEZ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.